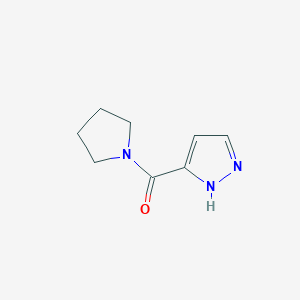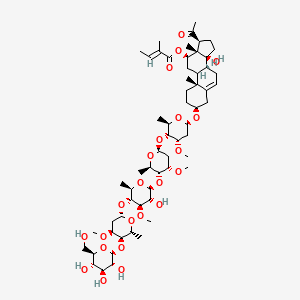![molecular formula C18H11N3O B14075807 {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile is an organic compound characterized by its complex structure, which includes multiple aromatic rings, nitrile groups, and an ether linkage.
Vorbereitungsmethoden
The synthesis of {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile typically involves multiple steps, starting with the preparation of intermediate compounds. . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups into amines using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile can be compared with similar compounds such as:
{4-[(2-Chlorobenzyl)oxy]benzylidene}propanedinitrile: Similar structure but with a chlorine atom instead of a cyano group, leading to different reactivity and applications.
{4-[(2-Methylbenzyl)oxy]benzylidene}propanedinitrile:
{4-[(2-Nitrobenzyl)oxy]benzylidene}propanedinitrile: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C18H11N3O |
|---|---|
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
2-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H11N3O/c19-10-15(11-20)9-14-5-7-18(8-6-14)22-13-17-4-2-1-3-16(17)12-21/h1-9H,13H2 |
InChI-Schlüssel |
VDAZQBMOABJZMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
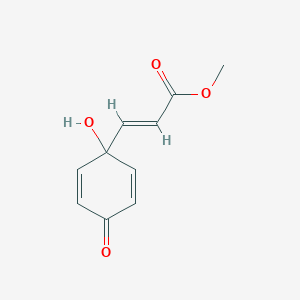

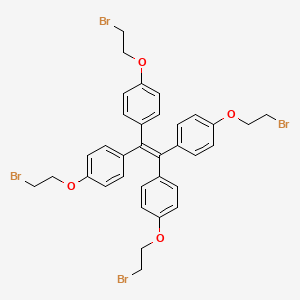
![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)

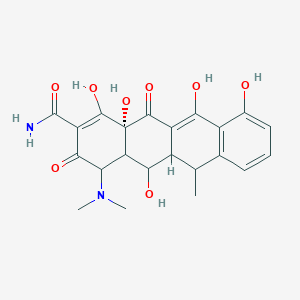
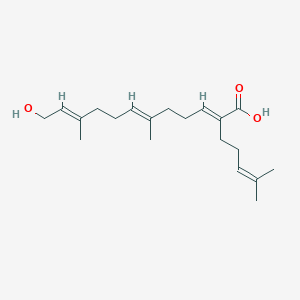

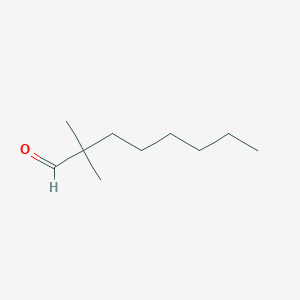
![2-(Tertbutoxycarbonyl)amino-4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine](/img/structure/B14075793.png)
